5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a tetrahydro-2H-pyran-2-yl group at the 1st position
Preparation Methods
The synthesis of 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with tetrahydro-2H-pyran-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom. Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
3-Methyl-1H-pyrazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups, resulting in different chemical properties and reactivity.
5-Bromo-3-methyl-1H-pyrazole:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and methyl groups, leading to different biological activities and uses.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13BrN2O with a molecular weight of 245.12 g/mol. The compound features a bromine atom, a pyrazole ring, and a tetrahydro-pyran moiety, which contribute to its unique biological properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of pyrazole derivatives. For instance, modifications to the pyrazole ring have been shown to enhance activity against various parasites. The introduction of specific substituents can significantly alter the efficacy and potency of these compounds. In particular, structural variations in the pyrazole scaffold have demonstrated improved activity against parasitic infections, with some derivatives achieving EC50 values as low as 0.010 μM in vitro .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key protein kinases involved in cancer progression. For example, quinazoline derivatives have been documented to inhibit epidermal growth factor receptors (EGFR), which play a critical role in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole structure can enhance binding affinity and selectivity towards cancer cells.
Inhibition of Protein Kinases
The compound's ability to inhibit protein kinases has been linked to its structural characteristics. Pyrazoles are known to interact with various kinase targets, leading to downstream effects on cell proliferation and survival pathways. The presence of electron-withdrawing groups like bromine enhances the inhibitory effects on kinases, making these compounds promising candidates for further development in cancer therapeutics .
Study 1: Antiparasitic Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed significant antiparasitic activity. The results showed that specific substitutions on the pyrazole ring led to enhanced potency against Leishmania species, with some compounds exhibiting EC50 values below 0.050 μM .
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 10 μM against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .
Data Tables
Activity | EC50/IC50 Value | Target |
---|---|---|
Antiparasitic | 0.010 μM | Leishmania |
Anticancer (MCF7) | 10 μM | Breast Cancer Cells |
Protein Kinase Inhibition | Varies | EGFR, VEGFR |
Properties
IUPAC Name |
5-bromo-3-methyl-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJFVRFANIEHHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Br)C2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2306262-32-6 |
Source
|
Record name | 5-bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.